molecular formula C15H10ClN3O2S B11484824 5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11484824
M. Wt: 331.8 g/mol
InChI Key: CGYULLCQQLPVRN-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzo[d][1,3]dioxole moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide in the presence of a base such as potassium carbonate. The intermediate product is then treated with thiourea to form the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial enzymes, leading to the inhibition of essential biochemical pathways. The compound targets specific enzymes involved in cell wall synthesis and protein production, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-quinoline: Another compound with a benzo[d][1,3]dioxole moiety.

    4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole-thiol structure but without the benzo[d][1,3]dioxole group.

Uniqueness

5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and chlorophenyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C15H10ClN3O2S

Molecular Weight

331.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN3O2S/c16-10-2-4-11(5-3-10)19-14(17-18-15(19)22)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,18,22)

InChI Key

CGYULLCQQLPVRN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

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